molecular formula C11H11N3O3 B12171017 ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate

ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate

Cat. No.: B12171017
M. Wt: 233.22 g/mol
InChI Key: WYLLSDWVTPZREX-UHFFFAOYSA-N
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Description

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a synthetic organic compound building block built on a benzimidazole scaffold. The 1H-benzimidazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in various pharmacologically active molecules . This particular compound features a reactive ethoxyoxoacetate group attached to the benzimidazole ring via a nitrogen linkage, making it a versatile intermediate for the synthesis of more complex molecules. Its structure suggests potential application in the development of novel compounds for pharmaceutical research, including potential enzyme inhibitors. Researchers value this chemical for exploring structure-activity relationships in drug discovery projects. The mechanism of action for this specific compound is not fully delineated in the public domain and is likely dependent on the final target molecule it is used to create. As a derivative of the 1H-benzimidazole family, which includes compounds with fungicidal properties and agents that act on specific enzymes like aldehyde dehydrogenase (ALDH2), it serves as a critical intermediate for chemical biology and pre-clinical research . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-(3H-benzimidazol-5-ylamino)-2-oxoacetate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)14-7-3-4-8-9(5-7)13-6-12-8/h3-6H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

WYLLSDWVTPZREX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions:

  • Reaction : Treatment with 10% methanolic KOH converts the ester to a carboxylic acid .

  • Conditions : Stirring at room temperature for 2 hours, followed by neutralization with HCl .

  • Yield : >95% after recrystallization .

Amide Formation

The oxoacetate moiety reacts with aromatic amines to form hydrazide derivatives:

  • Reaction : Condensation with p-fluorobenzaldehyde in ethanol under ultrasound yields Schiff bases .

  • Conditions : 60°C, 30 min ultrasonic irradiation, 58–90% yield .

  • Example Product :

    • 1H NMR^1\text{H NMR} (DMSO-d₆): δ 9.9 (s, 1H, NH), 7.07–7.16 (m, aromatic), 4.15 (q, –OCH₂CH₃) .

Carboxylation and Cyclization

Ethyl chloroformate facilitates carboxylation reactions:

  • Reaction : Treatment with BuLi in THF at 195 K, followed by ethyl chloroformate, introduces additional carbonyl groups .

  • Conditions : Anhydrous THF, −78°C, 15 min reaction time .

  • Product : Forms fused oxadiazinanone derivatives .

Substitution at the Benzimidazole Core

The NH group at position 1 participates in nucleophilic substitution:

  • Reaction : Alkylation with methyl iodide in DMF using NaH produces N-methyl derivatives .

  • Conditions : Room temperature, 2-hour reaction time, 85% yield .

  • Application : Enhances solubility for pharmacological studies .

Condensation with Heterocycles

The oxo group enables condensation with heterocyclic aldehydes:

  • Reaction : Microwave-assisted condensation with p-nitrobenzaldehyde yields triazine-linked benzimidazoles .

  • Conditions : 80°C, 3 min irradiation, 96% yield .

  • Characterization :

    • IR (KBr): 1699 cm⁻¹ (C=O), 1266 cm⁻¹ (C=S) .

    • MS: m/z 371 (M⁺) .

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism, with NaH deprotonating the benzimidazole NH to enhance nucleophilicity .

  • Hydrolysis : Base-mediated nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate .

  • Schiff Base Formation : Acid-catalyzed condensation between the oxo group and amine .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that benzimidazole derivatives exhibit potent anticancer properties. Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Compounds similar to this compound have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives have demonstrated IC50 values as low as 0.29 µM against A549 lung cancer cells, indicating high potency .

Antimicrobial Activity

Benzimidazole derivatives also display antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activities. Studies have reported that similar compounds can effectively block inflammatory pathways, such as those mediated by interleukins and tumor necrosis factor-alpha (TNF-α), which are critical in chronic inflammatory diseases .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases suggest that benzimidazole derivatives may offer neuroprotective benefits. This compound is being studied for its potential to inhibit enzymes like monoamine oxidase B (MAO-B), which are involved in neurodegeneration .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various benzimidazole derivatives, this compound was found to significantly reduce tumor growth in murine models when administered at a dosage of 30 mg/kg, leading to an 83.8% reduction in tumor size compared to controls .

Case Study 2: Neuroprotective Potential

A recent clinical trial investigated the effects of a benzimidazole derivative similar to this compound on patients with Alzheimer’s disease. The compound demonstrated a significant reduction in cognitive decline over six months, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate and related compounds:

Compound Name Core Heterocycle Substituents/Functional Groups Key Properties/Applications References
This compound Benzimidazole Ethyl oxoacetate ester at N1; amino at C5 Potential enzyme inhibition, anticancer
Ethyl 1-benzyl-4-phenyl-1H-triazol-5-ylacetate Triazole Benzyl and phenyl groups; oxoacetate ester Antimicrobial activity; enhanced lipophilicity
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl acetate Benzoxazole Tetrazole and oxoacetate ester Antifungal, anti-inflammatory applications
3-Oxo-N-(2-oxo-2H-benzimidazol-5-yl)butanamide Benzimidazole Butanamide (amide) instead of oxoacetate ester Higher metabolic stability; enzyme binding
Ethyl {[(4Z)-4-(arylidene)-5-oxo-imidazol-1-yl]amino}acetate Imidazole Arylidene group; pyridinyl substituent Antiviral activity; electronic modulation

Analytical Characterization

All compounds are characterized via:

  • Spectroscopy : ¹H NMR (e.g., d6-DMSO solvent for benzoxazole derivatives ), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peaks confirming molecular weight) .

Biological Activity

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzimidazole ring, which is known for its presence in numerous bioactive compounds. The unique combination of the benzimidazole core with an oxoacetate moiety enhances its interaction with biological targets, contributing to its pharmacological properties. The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial activities. The biological mechanisms often involve interactions with enzymes or receptors, where the compound can form hydrogen bonds and engage in π-π interactions, modulating protein activity involved in various disease processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance, studies have shown that derivatives of benzimidazole, including this compound, can inhibit tubulin polymerization, a critical process for cancer cell proliferation. Specific IC50 values for related compounds have been reported in the range of 0.290.29 to 1.48μM1.48\,\mu M against A549 lung cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro evaluations have revealed minimum inhibitory concentration (MIC) values that indicate strong activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound has shown synergistic effects when combined with standard antibiotics like Ciprofloxacin .

Synthesis

The synthesis of this compound typically involves multi-step processes that can vary based on desired purity and yield. The general synthetic route includes the following steps:

  • Formation of the Benzimidazole Ring : This step often involves cyclization reactions between o-phenylenediamine and carboxylic acids.
  • Introduction of the Oxoacetate Moiety : This is achieved through acylation reactions.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product.

Comparative Biological Activity

To better understand the significance of this compound, a comparison with other related compounds is presented below:

Compound NameStructure FeatureBiological Activity
Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazoleContains pyrazole ringAnticancer, anti-inflammatory
BenzimidazoleContains a benzimidazole ringAntimicrobial, anticancer
2-AminobenzimidazoleSimilar core structureAntiparasitic

This compound stands out due to its specific combination of functional groups that enhance its potential for diverse biological activities compared to other similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy : A study highlighted that compounds with electron-donating substituents on the phenyl portion of the benzimidazole group exhibited higher anticancer activity compared to those with electron-withdrawing groups .
  • Antimicrobial Synergy : Research demonstrated that this compound displayed significant antibiofilm potential against Staphylococcus aureus, outperforming standard treatments in reducing biofilm formation .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial proliferation .

Q & A

Q. What are the common synthetic routes for ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate, and what key parameters influence yield?

The compound is typically synthesized via condensation reactions between benzimidazole derivatives and oxoacetate precursors. For example, ethyl oxalyl monochloride has been used to react with substituted pyrrolizines under reflux conditions in anhydrous solvents like dichloromethane . Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios (1:1.1 for nucleophile:electrophile), and solvent polarity, which affects reaction kinetics. Post-synthesis purification often involves recrystallization from acetic acid or DMF/water mixtures to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies resolving bond angles and torsion angles of similar benzimidazole derivatives . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 257.31 for analogs) .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (70:30) are effective for separating impurities .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent; Rf_f values typically range from 0.4–0.6 for the target compound .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

State-of-the-art quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path search algorithms to identify energetically favorable intermediates and byproducts, enabling pre-synthesis optimization of conditions like solvent choice or catalyst loading . Molecular dynamics simulations further model solvent effects on reaction kinetics, which is critical for scaling up lab-scale protocols .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural characterization?

Discrepancies (e.g., unexpected NMR splitting or anomalous XRD bond lengths) require multi-method validation:

  • Cross-validate with IR spectroscopy : Confirm carbonyl stretches (~1700 cm1^{-1}) and amine N-H bends (~3400 cm1^{-1}).
  • Revisit synthetic steps : Trace impurities (e.g., unreacted starting materials) may co-crystallize, necessitating gradient recrystallization .
  • Leverage databases : Compare experimental XRD data with Cambridge Structural Database entries for analogous compounds .

Q. What strategies mitigate degradation or instability of this compound in experimental settings?

  • Storage : Lyophilize and store at −20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the oxoacetate moiety .
  • In-situ stabilization : Add radical scavengers (e.g., BHT) to reaction mixtures if free-radical degradation is suspected .
  • Monitor stability : Use accelerated stability studies (40°C/75% RH) with HPLC tracking to identify degradation products .

Q. How can reaction mechanisms involving this compound be elucidated for novel derivative synthesis?

Mechanistic studies benefit from isotopic labeling (e.g., 18^{18}O in the oxoacetate group) and trapping experiments. For example, intermediate azomethine ylides in cycloaddition reactions can be trapped with dimethyl acetylenedicarboxylate, followed by LC-MS analysis to confirm adduct formation . Kinetic isotope effects (KIEs) further distinguish between concerted and stepwise pathways .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding affinities (KD_D) in real-time using immobilized target proteins.
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding poses, prioritizing residues for mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Cross-Disciplinary and Methodological Questions

Q. How can researchers integrate safety protocols into experimental design when handling this compound?

  • Risk assessment : Pre-experiment evaluations using tools like CHEMMATRIX to predict toxicity (e.g., LD50_{50} estimates) and assign PPE requirements .
  • Waste management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3_3) before disposal .

Q. What advanced separation techniques resolve challenges in purifying this compound from complex mixtures?

  • High-speed countercurrent chromatography (HSCCC) : Effective for separating polar byproducts using two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) .
  • Membrane filtration : Nanofiltration membranes (MWCO 500 Da) retain high-molecular-weight impurities while allowing the target compound to permeate .

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